4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl isocyanate
- 2,4-Dichlorophenyl hydrazine
- 2,4-Dichlorophenyl sulfone
Uniqueness
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups and its thiadiazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H8Cl2N2O2S2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonylthiadiazole |
InChI |
InChI=1S/C10H8Cl2N2O2S2/c1-2-18(15,16)10-9(13-14-17-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
InChI Key |
SUEUJQASJDLOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.